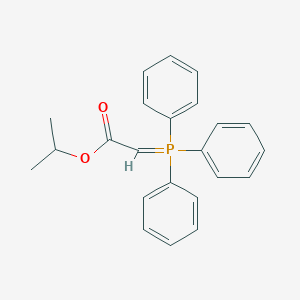

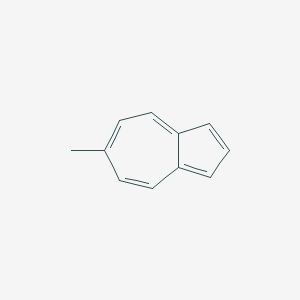

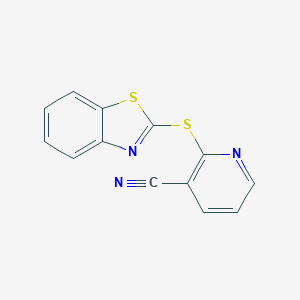

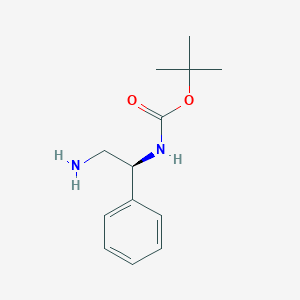

![molecular formula C8H10N2O B170547 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 199192-02-4](/img/structure/B170547.png)

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde

Overview

Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H10N2 . It is a solid or semi-solid or liquid substance . The IUPAC name for this compound is 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine . The InChI code for this compound is 1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2 .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, a related compound, has been reported . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine can be confirmed by 1H, 13C NMR, Mass and IR spectral data .Chemical Reactions Analysis

Hydrazones, which are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group, are known to exhibit a wide variety of biological activities . They are mainly synthesized by refluxing the appropriate quantity of substituted hydrazines/hydrazides with ketones and aldehydes in suitable solvents like ethanol, ethanol-glacial acetic acid, tetrahydrofuran, butanol, methanol, glacial acetic acid, etc .Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine has a molecular weight of 122.17 . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

Synthesis of Conformationally Constrained Inhibitors

- The synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has been achieved via intramolecular cyclization, producing conformationally restricted farnesyltransferase inhibitor analogues. These analogues exhibit improved in vivo metabolic stability (Dinsmore et al., 2000).

Development of Novel Heterocyclic Chalcones

- Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes have been synthesized, used in the synthesis of heterocyclic chalcones and dipyrazolopyridines. These compounds are considered promising biologically active scaffolds (Quiroga et al., 2010).

Enantioselective Synthesis for Bioactive Molecules

- Enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines using a ruthenium/N-heterocyclic carbene catalyst. This method is significant for the synthesis of bioactive molecules, as it forgoes the need for protecting or activating groups and proceeds with complete regioselectivity (Schlepphorst et al., 2018).

Synthesis of Imidazo[4,5-b]pyrazolo[3,4-e]pyridines

- Effective approaches for the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines have been developed, highlighting their potential as novel heterocyclic systems with promising applications (Yakovenko & Vovk, 2021).

Fluorescence Properties in Organic Dyes

- A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols have been synthesized, displaying intense fluorescence and large Stokes shifts. These findings are crucial for applications in organic dyes and photophysical properties (Marchesi et al., 2019).

Catalytic Synthesis of Bicyclic Imidazole Derivatives

- A tandem hydroformylation-cyclization sequence has been used to form 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This represents a novel one-pot catalytic synthesis method for bicyclic imidazole derivatives (Bäuerlein et al., 2009).

Synthesis of Pyrazolo[3,4-b]pyridines and Related Compounds

- Synthesis of pyrazolo[3,4-b]pyridines by Friedlander condensation and development of pyrazolo[4′3′:5,6]pyrido-[2,3-d]pyrimidines. These processes are significant in expanding the range of heterocyclic compounds (Jachak et al., 2007).

Photophysical Properties of Novel Pyrazolo Naphthyridines

- Study of heterocyclic orthoaminoaldehydes such as 4-amino-3-(4-phenyl)-1-phenyl-1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde and its derivatives revealed their absorption and emission properties, which depend on the substituents. This is important for understanding the fluorescence of these compounds (Patil et al., 2010).

Safety And Hazards

The safety information for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The exploration of new antimicrobial agents will always remain as a major challenging task . The intensely increasing multi-drug resistant microbial infections in the past few decades have become a serious health issue . Therefore, the development and study of compounds like 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine and its derivatives could be a promising direction for future research.

properties

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCXGMICNHEJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=NC(=C2C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

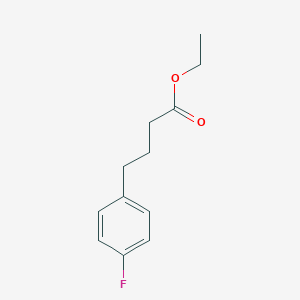

![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)